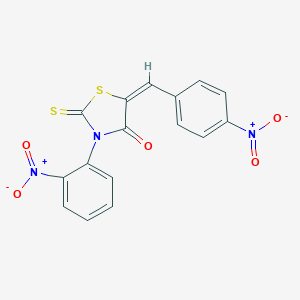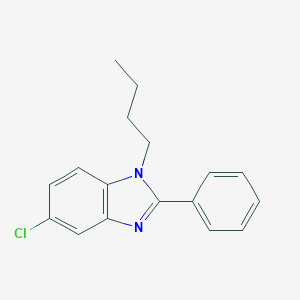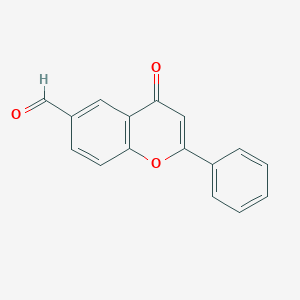![molecular formula C21H14ClN3O5 B304578 2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. The compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. The compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD), and reduce oxidative stress in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide in lab experiments include its potential therapeutic properties and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of 2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Further studies are also needed to determine its optimal dosage and administration route, as well as its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of 2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide has been reported in various studies. One such method involves the reaction of 4-chloro-2-(4-isoxazolyl)phenol with 2-bromoacetic acid to form 2-[4-chloro-2-(4-isoxazolyl)phenoxy]acetic acid. The resulting compound is then reacted with 4-hydroxycoumarin-3-carbaldehyde in the presence of hydrazine hydrate to yield the final product.
Applications De Recherche Scientifique
2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo studies. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide |
|---|---|
Formule moléculaire |
C21H14ClN3O5 |
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
2-[4-chloro-2-(1,2-oxazol-4-yl)phenoxy]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H14ClN3O5/c22-15-5-6-19(17(7-15)13-9-24-30-11-13)29-12-20(26)25-23-8-14-10-28-18-4-2-1-3-16(18)21(14)27/h1-11H,12H2,(H,25,26)/b23-8+ |
Clé InChI |
XSFKESGIBSJRSY-LIMNOBDPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)C4=CON=C4 |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)C4=CON=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)C4=CON=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)

![3-[[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]propanenitrile](/img/structure/B304501.png)





![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
![3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)
![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)
![5-amino-N-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304517.png)
![5-amino-N-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304518.png)